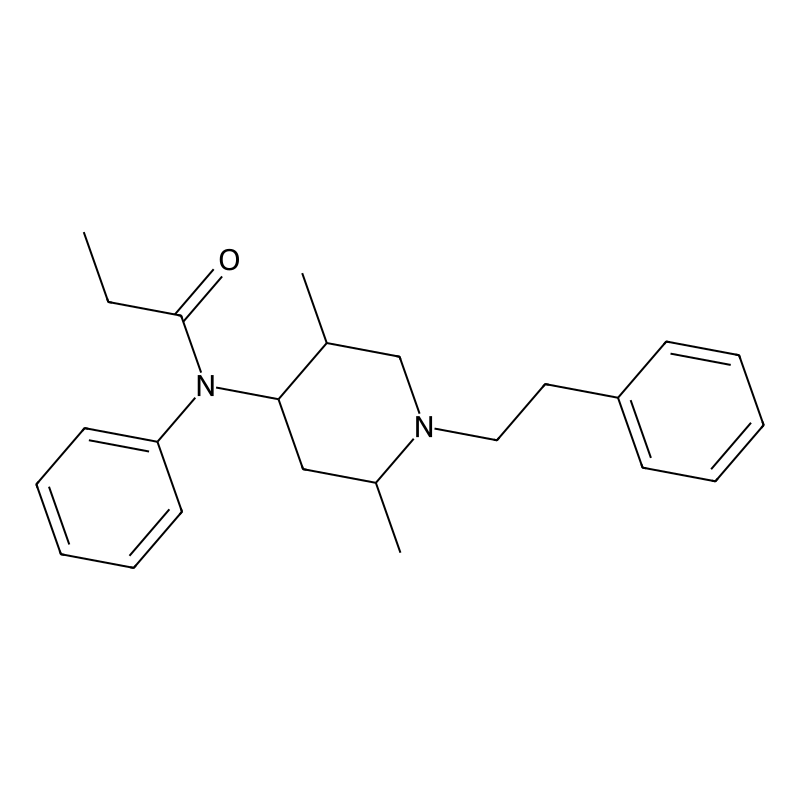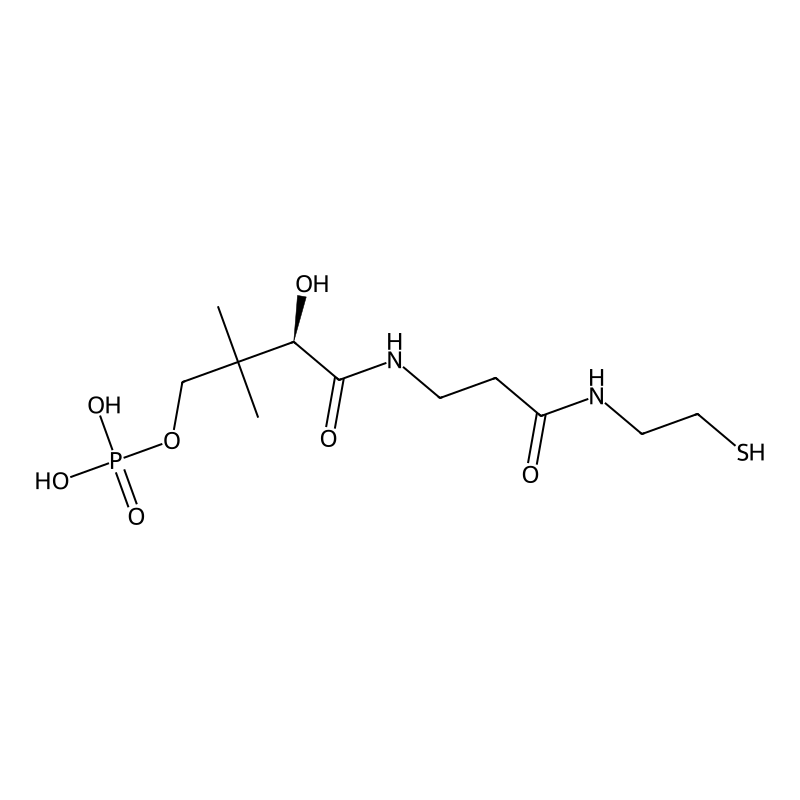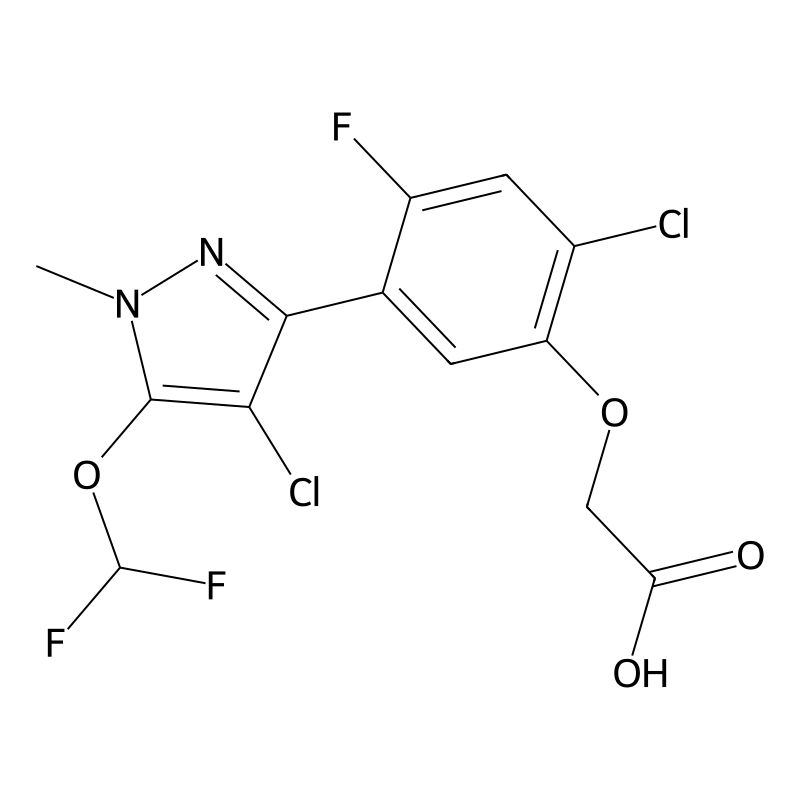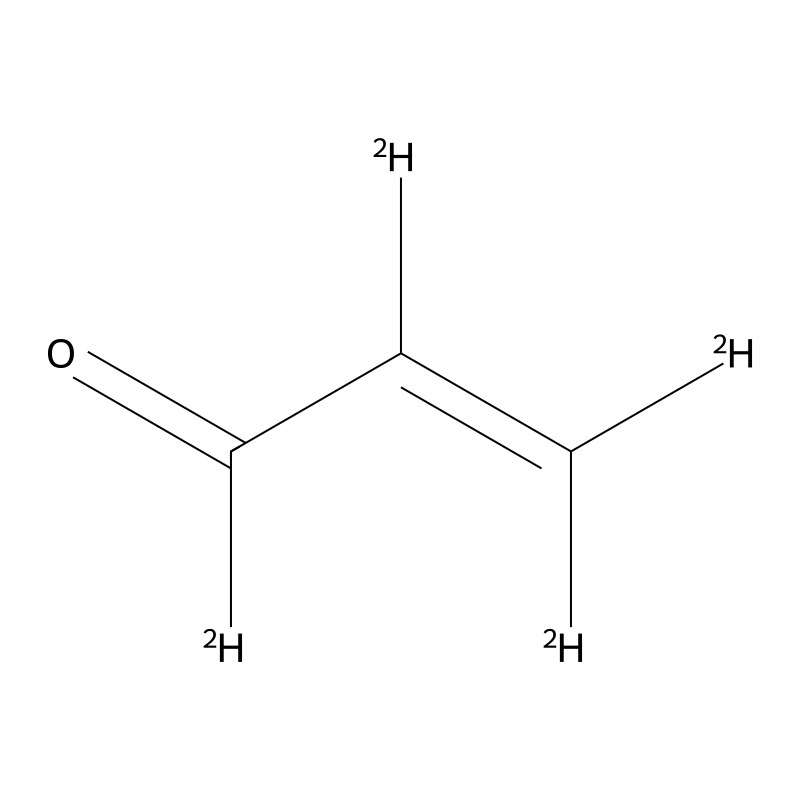Phenaridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Phenaridine, also known as 2,5-dimethylfentanyl, is a synthetic opioid analgesic that belongs to the fentanyl class of compounds. It was developed in 1972 primarily for use in surgical anesthesia. Phenaridine is structurally related to fentanyl, featuring a piperidine ring and two methyl groups at the 2 and 5 positions of the phenethyl moiety. Its chemical formula is , with a molar mass of approximately 364.533 g/mol . The compound has been noted for its potent analgesic properties, although it is generally considered less potent than fentanyl itself .
- Acylation: Reaction with acyl chlorides to form amides.
- Reduction: Reduction of the ketone or imine functionalities present in its structure.
- Hydrogenation: Saturation of double bonds if present in the side chains.
These reactions can be utilized to modify the compound for various applications or to synthesize analogs with altered pharmacological profiles.
Phenaridine can be synthesized through several methods, often involving multi-step processes:
- Starting Materials: The synthesis typically begins with 1-benzylpiperidin-4-one.
- Formation of Schiff Base: This compound is reacted with aniline to form a Schiff base.
- Reduction: The imine formed is reduced using lithium aluminum hydride.
- Acylation: The resulting amine can then be acylated using propionic anhydride.
- Isomer Separation: The final product may consist of a mixture of isomers which can be separated chromatographically .
Interaction studies have shown that phenaridine interacts with various biological systems through opioid receptors. Research indicates that it may exhibit different binding affinities compared to other fentanyl analogs, influencing its potency and safety profile . Additionally, studies have explored its interactions with functionalized nanoparticles for potential therapeutic applications.
Phenaridine shares structural similarities with several other compounds within the fentanyl class. Notable analogs include:
- Fentanyl: The parent compound known for its high potency as an analgesic.
- Alfentanil: A shorter-acting analog used for anesthesia.
- Sufentanil: An even more potent derivative used in surgical settings.
| Compound | Potency (ED50) | Duration of Action | Unique Features |
|---|---|---|---|
| Phenaridine | 0.0048 mg/kg | 105-165 minutes | Mixture of isomers; slightly superior potency compared to fentanyl |
| Fentanyl | 0.011 mg/kg | ~30 minutes | Strong mu-opioid receptor agonist |
| Alfentanil | 0.5 mg/kg | ~10-15 minutes | Rapid onset; shorter duration |
| Sufentanil | 0.0005 mg/kg | ~30-60 minutes | Highly potent; used in intensive care |
Phenaridine's unique feature lies in its structural configuration, particularly the orientation of methyl groups on the piperidine ring, which influences both its potency and duration compared to other fentanyl derivatives .








